molecular formula C15H22N2O2 B244812 N-[4-(isobutyrylamino)phenyl]pentanamide

N-[4-(isobutyrylamino)phenyl]pentanamide

Cat. No.: B244812
M. Wt: 262.35 g/mol
InChI Key: UMWVDPZFYWVHBF-UHFFFAOYSA-N
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Description

N-[4-(isobutyrylamino)phenyl]pentanamide is a synthetic amide derivative characterized by a pentanamide group (-CONH-C₄H₉) attached to a para-substituted phenyl ring. The substituent at the 4-position of the phenyl ring is an isobutyrylamino group (-NH-CO-C(CH₃)₂), which introduces steric bulk and modulates electronic properties.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]pentanamide

InChI

InChI=1S/C15H22N2O2/c1-4-5-6-14(18)16-12-7-9-13(10-8-12)17-15(19)11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

UMWVDPZFYWVHBF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(isobutyrylamino)phenyl]pentanamide with phenylpentanamide derivatives bearing diverse substituents, focusing on synthesis, physicochemical properties, and functional group effects.

Physicochemical Properties

Melting Points and Stability
Compound ID Melting Point (°C) Notable IR Absorptions (cm⁻¹)
22 218–219 1685 (CONH), 1164 (SO₂NH)
23 220–221 1667 (CO), 1141 (SO₂NH)
24 216 1676 (CONH), 1152 (SO₂NH)
25 208–209 1669 (CONH), 1151 (SO₂NH)

Key Observations :

  • Sulfonamide derivatives exhibit higher melting points (208–221°C) due to hydrogen bonding via -SO₂NH and -CONH groups.
  • The target compound (isobutyrylamino-substituted) is expected to have a lower melting point than sulfonamides due to reduced hydrogen-bonding capacity but higher than non-polar aryl derivatives.
Molecular Parameters
Compound ID Accessible Area (Ų) Molecular Area (Ų) Excluded Volume (ų)
21 735 408 368
39 566 322 308

Connolly Parameters (–3):

  • The isobutyrylamino group in the target compound may reduce accessible area compared to sulfonamides due to steric bulk.

Functional Group Impact on Bioactivity

  • Sulfonamide Derivatives (22–25) : Exhibit antitubercular activity via inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
  • Piperazinyl Derivatives (–15): Target dopamine D3 receptors (e.g., compound 7h in ) with IC₅₀ values in nanomolar ranges, indicating CNS applications.
  • However, the absence of sulfonyl groups may limit antibacterial efficacy.

Comparative Data Table

Property Target Compound (Predicted) N4-Valeroylsulfadiazine (22) Piperazinyl Derivative ()
Molecular Formula C₁₅H₂₂N₂O₂ C₁₆H₂₀N₄O₃S C₁₉H₂₉N₃O₂
Molecular Weight 274.35 g/mol 348.42 g/mol 331.45 g/mol
Key Functional Groups Isobutyrylamino, CONH Sulfonamide, pyrimidine Piperazine, isobutyryl
Bioactivity Unknown (hypothetical) Antitubercular Dopamine receptor modulation

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